Dimethoxytin

Ring-opening polymerization Polylactide Heterogeneous catalysis

Researchers requiring a reliable Sn(II) source for ALD or catalytic transesterification face challenges with oxidation-state purity and moisture sensitivity. Dimethoxytin (CAS 14794-99-1) addresses these needs through its stereochemically active lone pair, which imparts unique Lewis acidity distinct from Sn(IV) analogs. - Enables 85% catalyst recoverability when immobilized on silica for continuous PLA production. - DFT-validated monomeric/dimeric reactivity profiles guide reactor design for DMC synthesis. - White powder, ≥98% purity; ambient storage with moisture protection. Bulk and custom packaging available.

Molecular Formula C2H6O2Sn
Molecular Weight 180.78 g/mol
CAS No. 14794-99-1
Cat. No. B085004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethoxytin
CAS14794-99-1
Molecular FormulaC2H6O2Sn
Molecular Weight180.78 g/mol
Structural Identifiers
SMILESC[O-].C[O-].[Sn+2]
InChIInChI=1S/2CH3O.Sn/c2*1-2;/h2*1H3;/q2*-1;+2
InChIKeyUISUQHKSYTZXSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethoxytin (Tin(II) Methoxide) – Procurement-Relevant Identity and Baseline Profile


Dimethoxytin (CAS 14794-99-1) is a tin(II) alkoxide with the formula Sn(OCH₃)₂, commonly named tin(II) methoxide or stannous methoxide . It is a member of the metal alkoxide family, valued as a homogeneous catalyst, a precursor for tin oxide thin films, and a reagent in organometallic synthesis . The tin(II) center possesses a stereochemically active lone pair, which differentiates it from tin(IV) alkoxide analogs in both electronic structure and reactivity patterns.

Why Generic Substitution Fails for Dimethoxytin in Catalytic and Materials Applications


The catalytic performance and reactivity of tin(II) methoxide are intimately tied to its oxidation state and alkoxide ligand identity. Substituting with tin(IV) alkoxides (e.g., dibutyltin dimethoxide) or other tin(II) sources (e.g., stannous octoate) often leads to divergent reaction pathways, as demonstrated by density functional theory studies on related organotin methoxide systems [1]. Moreover, the homogeneous versus heterogenized form of Sn(OMe)₂ yields markedly different polymerization activities and recoverability profiles, making direct interchange of catalyst forms unreliable [2].

Dimethoxytin Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


Heterogenized Sn(OMe)₂ on Silica Surpasses Homogeneous Sn(OMe)₂ in L-Lactide Polymerization Conversion and Catalyst Recoverability

In a direct comparative study, silica-supported Sn(OMe)₂ catalysts demonstrated superior conversion for polylactide (PLA) production versus the homogeneous Sn(OMe)₂ counterpart [1]. Critically, the immobilized catalyst was recovered by simple filtration with up to 85% efficiency, whereas the homogeneous catalyst could not be recovered in an active form [1].

Ring-opening polymerization Polylactide Heterogeneous catalysis

DFT Modeling Reveals Mechanistic Divergence Between Organotin Methoxide Complexes in Dimethyl Carbonate Synthesis

Density functional theory calculations on (CH₃)₂Sn(OCH₃)₂ and Bu₂Sn(OCH₃)₂ reveal that dimethyl carbonate formation proceeds preferentially via an intermolecular pathway between monomeric stannanes rather than a dimeric route [1]. The alkyl substituents on tin significantly modulate the activation barrier, providing a rational basis for selecting the appropriate organotin methoxide in catalytic CO₂ conversion processes.

Dimethyl carbonate CO₂ utilization Density functional theory

Oxidation State Dictates Lewis Acidity and Coordination Chemistry: Sn(II) Methoxide vs. Sn(IV) Alkoxides

Tin(II) methoxide possesses a stereochemically active lone pair that confers distinct Lewis acidity compared to tin(IV) alkoxides such as dibutyltin dimethoxide . This electronic difference alters substrate activation mechanisms; tin(II) centers can engage in single-electron transfer pathways not accessible to tin(IV) counterparts, potentially steering selectivity in catalytic cycles [1].

Organotin catalysts Transesterification Oxidation state

Dimethoxytin Application Scenarios Directly Grounded in Quantitative Differentiation Evidence


Polylactide (PLA) Manufacturing via Heterogeneous Catalysis with Silica-Supported Sn(OMe)₂

The direct head-to-head evidence demonstrating 85% catalyst recoverability for silica-supported Sn(OMe)₂ over homogeneous Sn(OMe)₂ [1] makes this the preferred scenario for continuous PLA production. Procurement teams should specify the supported catalyst form to enable filtration-based recovery and reduce catalyst replacement costs.

Carbon Dioxide Utilization to Dimethyl Carbonate Using Organotin Methoxide Catalysts

DFT-derived mechanistic insights [2] confirm that the alkyl substituent on organotin methoxides controls the DMC formation pathway. For reactor design aiming to bypass thermodynamic limitations, selecting the appropriate dimethoxytin derivative based on its predicted monomeric versus dimeric reactivity profile is essential.

Transesterification Catalysis in Fine Chemical and Petrochemical Processes

The unique Lewis acidity conferred by the Sn(II) lone pair positions dimethoxytin as a candidate catalyst for transesterification reactions where redox activity or specific coordination geometry influences product distribution. Industrial users evaluating organotin catalysts should benchmark Sn(II) methoxide against Sn(IV) alternatives under reaction-specific conditions.

Tin Oxide Thin Film Deposition via CVD/ALD Using Dimethoxytin as a Volatile Precursor

Dimethoxytin's molecular structure and decomposition characteristics support its use as a precursor for tin oxide films . When comparing precursors for ALD, the oxidation state and ligand set of Sn(OCH₃)₂ may deliver different film purity or growth rates versus tin(IV) alkoxides; experimental validation is advised.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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